1-Methyl-4-(phenylmethyl)piperazinone
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Overview
Description
1-Methyl-4-(phenylmethyl)piperazinone is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a methyl group at the 1-position and a phenylmethyl group at the 4-position of the piperazine ring
Preparation Methods
The synthesis of 1-Methyl-4-(phenylmethyl)piperazinone can be achieved through several routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another approach involves the use of palladium-catalyzed cyclization reactions, which provide an efficient route to piperazines under mild conditions .
Chemical Reactions Analysis
1-Methyl-4-(phenylmethyl)piperazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other substituents using appropriate nucleophiles.
Scientific Research Applications
1-Methyl-4-(phenylmethyl)piperazinone has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-Methyl-4-(phenylmethyl)piperazinone involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a ligand for various receptors, modulating their activity and influencing downstream signaling pathways. The compound’s effects are mediated through its binding to target proteins, leading to conformational changes and subsequent biological responses .
Comparison with Similar Compounds
1-Methyl-4-(phenylmethyl)piperazinone can be compared to other piperazine derivatives such as 1-methyl-4-benzylpiperazine (MBZP) and 1-(4-chlorophenyl)phenylmethylpiperazine. While these compounds share a similar core structure, they differ in their substituents, which influence their chemical properties and biological activities. For instance, MBZP is known for its stimulant effects, whereas this compound is primarily studied for its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in medicinal chemistry, biology, and industrial processes. Continued research on this compound and its derivatives will likely uncover new applications and enhance our understanding of its mechanisms of action.
Properties
CAS No. |
78551-64-1 |
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Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-benzyl-1-methylpiperazin-2-one |
InChI |
InChI=1S/C12H16N2O/c1-13-7-8-14(10-12(13)15)9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
InChI Key |
FXMLEDDKSZZPLP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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